1-Aminoundecane-1-thiol
CAS No.: 511538-13-9
Cat. No.: VC19073981
Molecular Formula: C11H25NS
Molecular Weight: 203.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 511538-13-9 |
|---|---|
| Molecular Formula | C11H25NS |
| Molecular Weight | 203.39 g/mol |
| IUPAC Name | 1-aminoundecane-1-thiol |
| Standard InChI | InChI=1S/C11H25NS/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11,13H,2-10,12H2,1H3 |
| Standard InChI Key | PJHWBEFCLFGUQX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCC(N)S |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Aminoundecane-1-thiol (C₁₁H₂₅NS·HCl) features a linear undecane chain with a terminal thiol (-SH) group and an amine (-NH₂) group positioned at the opposite terminus. The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous and organic synthetic environments. The extended carbon chain provides structural flexibility, enabling optimal orientation during self-assembly processes on metallic surfaces such as gold and titanium .
Key Physicochemical Parameters
While explicit molecular weight and spectroscopic data are omitted due to source limitations, comparative analyses with shorter-chain analogues (e.g., 6-aminohexane-1-thiol) reveal that the elongated hydrocarbon backbone reduces steric hindrance and improves monolayer stability . Theoretical calculations predict a pKa of ~10.5 for the thiol group, aligning with typical alkanethiol behavior, while the amine group’s basicity (pKa ~9.8) facilitates proton-dependent interactions in biochemical systems.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1-aminoundecane-1-thiol derivatives follows methodologies analogous to those employed for shorter-chain homologs. A representative approach involves:
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Protection of the amine group: Initial protection via phthalimide or tert-butoxycarbonyl (Boc) strategies prevents undesired side reactions.
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Thiol group introduction: Reaction with potassium thioacetate or hydrogen sulfide introduces the thiol functionality.
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Deprotection and purification: Acidic or basic cleavage of protecting groups yields the free amine-thiol compound, followed by recrystallization or chromatography .
Table 1: Comparative Synthesis Conditions for Aminoalkanethiols
| Compound | Chain Length | Reaction Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|
| 4N | 4 | 24 | 68 | Column Chromatography |
| 5N | 5 | 28 | 72 | Recrystallization |
| 11N | 11 | 36 | 65* | Dialysis* |
*Theoretical values extrapolated from analogous syntheses .
Analytical Validation
Advanced characterization techniques confirm structural integrity:
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Transmission Electron Microscopy (TEM): Visualizes monolayer formation on gold nanoparticles, revealing uniform surface coverage .
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X-ray Photoelectron Spectroscopy (XPS): Detects sulfur (S 2p) and nitrogen (N 1s) binding energies at 162.5 eV and 399.8 eV, respectively, confirming successful functionalization .
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Dynamic Light Scattering (DLS): Monitors hydrodynamic diameter shifts from 15 nm (bare AuNPs) to 18 nm (11N-modified AuNPs), indicating ligand adsorption .
Functional Applications in Nanotechnology
Catalytic Enhancement of Gold Nanoparticles
1-Aminoundecane-1-thiol-modified gold nanoparticles (11N-AuNPs) exhibit superior catalytic activity in oxidation-reduction reactions. For instance, in the presence of hydrogen peroxide, 11N-AuNPs catalyze the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB) with a turnover frequency (TOF) 3.2× higher than unmodified AuNPs . The amine group’s electron-donating properties lower the activation energy for substrate binding, while the thiol anchor ensures stable nanoparticle immobilization.
Biosensing Platforms
Functionalized surfaces enable label-free detection of biomolecular interactions. Quartz crystal microbalance (QCM) studies demonstrate that 11N monolayers on gold electrodes detect lysozyme binding with a sensitivity of 0.1 ng/mL, outperforming shorter-chain analogues by 40% . The elongated chain minimizes non-specific adsorption, enhancing signal-to-noise ratios in complex biological matrices.
Comparative Analysis with Analogous Compounds
Table 2: Chain Length-Dependent Performance Metrics
| Compound | Chain Length | Catalytic TOF (min⁻¹) | QCM Sensitivity (ng/mL) | Monolayer Stability (days) |
|---|---|---|---|---|
| 2N | 2 | 12.4 | 1.5 | 7 |
| 6N | 6 | 18.9 | 0.8 | 14 |
| 11N | 11 | 27.6 | 0.1 | 28 |
Data adapted from experimental comparisons .
Recent Advancements and Case Studies
Photocatalytic Degradation of Pollutants
In a 2024 study, 11N-AuNPs demonstrated 94% degradation efficiency for rhodamine B under visible light irradiation, compared to 78% for citrate-capped AuNPs. The amine groups facilitate electron transfer to adsorbed oxygen species, generating reactive radicals that mineralize organic pollutants .
Biomedical Device Coatings
Titanium surfaces functionalized with 11N show a 50% reduction in bacterial adhesion (Staphylococcus aureus) compared to unmodified controls. The amine groups recruit antimicrobial peptides, while the hydrophobic chain minimizes protein fouling .
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